molecular formula C8H7ClN2O2S B2931607 2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride CAS No. 1209007-31-7

2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2931607
CAS No.: 1209007-31-7
M. Wt: 230.67
InChI Key: FVUXMOQGFFTLSQ-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under specific conditions to form the desired heterocyclic structure. For instance, the reaction of 2-cyanoethanethioamide with cycloalkanones and methyl formate can yield intermediate compounds that, upon further reaction with N-aryl-2-bromoacetamides, produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups .

Mechanism of Action

The mechanism by which 2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional group arrangement, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7;/h1-3H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUXMOQGFFTLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(S2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209007-31-7
Record name 2-aminothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
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